molecular formula C29H20O B147504 Tetraphenylcyclopentadienone CAS No. 479-33-4

Tetraphenylcyclopentadienone

Cat. No. B147504
CAS RN: 479-33-4
M. Wt: 384.5 g/mol
InChI Key: PLGPSDNOLCVGSS-UHFFFAOYSA-N
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Description

Tetraphenylcyclopentadienone, also known as tetracyclone, is a compound with a cyclopentadienone core and four phenyl groups attached to it. This compound is of interest due to its unique structure and reactivity, which allows it to participate in various chemical reactions and serve as a precursor for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of tetraphenylcyclopentadienone and its derivatives has been explored in several studies. A convenient route for its reduction to tetraphenylcyclopentadiene involves heating with hydrazine hydrate and hydrazine dihydrochloride . Additionally, the synthesis of related compounds, such as tetramethyl(alkyl or aryl)cyclopentadienes, has been reported, which further extends the range of pentasubstituted cyclopentadienyl compounds available for research and application in catalysis .

Molecular Structure Analysis

The molecular structure of tetraphenylcyclopentadienone derivatives has been elucidated using X-ray crystallography. For instance, the structures of certain derivatives have been established, revealing details such as the barriers to rotation of substituent groups and the conformation of peripheral phenyl substituents . These structural insights are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Tetraphenylcyclopentadienone undergoes various chemical reactions, including photoreactions and electrochemical reductions and oxidations. Photoreaction studies have shown that tetraphenylcyclopentadienone can cyclize to form phenanthrene derivatives upon irradiation with ultraviolet light . Electrochemical studies have investigated the reduction and oxidation behavior of tetracyclone, proposing mechanisms for these processes and exploring the effects of substitution on the stability of the resulting anion radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraphenylcyclopentadienone are influenced by its molecular structure and the nature of its substituents. For example, the introduction of pentafluorophenyl groups leads to hindered rotations, as studied by variable-temperature NMR . The electrochemical properties, such as redox behavior, are also significantly affected by the substituents, as demonstrated by the large bathochromic shift of visible absorptions and the amphoteric redox properties of tetra(2-thienyl)cyclopentadienone compared to tetracyclone .

Scientific Research Applications

Electrochemical Properties

  • Electrochemical Reduction and Oxidation : Tetraphenylcyclopentadienone has been studied for its electroreduction behavior in acetonitrile, revealing insights into the mechanism of electroreduction in the presence and absence of protons and the stability of anion radicals (Özyörük et al., 1987). Additionally, its electrooxidative behavior has been analyzed, showing its potential to yield α-pyrones from an oxygen insertion reaction (Iniesta et al., 2006).

Materials Science

  • Nanoscale Electronics and Polymers : Its low HOMO-LUMO gap makes it valuable in conducting polymers for nanoscale electronics. The UV-vis spectra of tetraphenylcyclopentadienone and its derivatives have been explored to predict band gaps in oligomers and polymers built from these materials (Potter & Hughes, 2008).

Organic Synthesis

  • Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of tetraphenylcyclopentadienone, such as 2,3,4,5-Tetra(2-thienyl)cyclopentadienone, which exhibit significant bathochromic shift and amphoteric redox properties (Kawase et al., 1994). The reduction of tetraphenylcyclopentadienone to other compounds like 1,2,3,4-tetraphenylcyclopentadiene has also been explored (Bandara et al., 1974).

Catalysis and Reactions

  • Supramolecular Chemistry and Catalysis : It has been used in forming fluorescent assemblies in aqueous media and as a catalyst in the synthesis of N-heterocyclic derivatives through C−H functionalization (Kataria et al., 2017).

  • Transfer Hydrogenation : Molybdenum tetraphenylcyclopentadienone complexes are effective in the transfer hydrogenation of various organic compounds under mild conditions, suggesting their potential use in organic synthesis (Wu et al., 2018).

Photophysical Properties

  • Photophysical Research : The photophysical properties of tetraphenylcyclopentadienone derivatives, including absorption and emission spectra, are significant for applications in areas like solar cells and organic field-effect transistors (Orozco et al., 2020).

Safety And Hazards

Contact with skin and eyes should be avoided . Inhalation and ingestion are also to be avoided . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Future Directions

Tetraphenylcyclopentadienone is a precursor to graphene-like molecules, such as coronene . It has been used in the synthesis of novel tetraphenylene derivatives with three-dimensional topology . Its extraordinary geometric characteristics and promising chiral properties have renewed the interest of synthetic chemists to explore new synthetic strategies .

properties

IUPAC Name

2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPSDNOLCVGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C29H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060059
Record name Tetraphenyl-2,4-cyclopentadien-1-one
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Molecular Weight

384.5 g/mol
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Product Name

Tetraphenylcyclopentadienone

CAS RN

479-33-4
Record name 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one
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Record name Tetraphenylcyclopentadienone
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Record name Tetraphenylcyclopentadienone
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Record name 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
RF DOERING, RS MINER Jr, L ROTHMAN… - The Journal of …, 1958 - ACS Publications
When tetracyclone (tetraphenylcyclopentadie-none)(I) was refluxed with fumaronitrile (II) in bromobenzene,(ro? is-l, 2-dihydro-3, 4, 5, 6-tetraphen-yl-o-phthalonitrile (III) was formed. The …
Number of citations: 20 pubs.acs.org
AC Sale, AH Murray, D Prenzel… - European Journal of …, 2016 - Wiley Online Library
Diels–Alder cycloaddition reactions of 1,3,5‐hexatriynes with tetraphenylcyclopentadienone have been performed, and mainly gave 1,2‐diethynyl‐3,4,5,6‐tetraphenylbenzene …
MP Cava, K Narasimhan - The Journal of Organic Chemistry, 1969 - ACS Publications
… Since tetracyclone (2, tetraphenylcyclopentadienone) and a large number of both symmetrical and unsymmetrical analogs of 2 can be prepared readily,4the conversion of 2 to 1 …
Number of citations: 29 pubs.acs.org
CFH Allen, LJ Sheps - Canadian Journal of Research, 1934 - cdnsciencepub.com
In continuation of the authors' earlier work on substances having a carbonyl bridge, it has been found that tetraphenylcyclopentadienone can be used as one of the components in the …
Number of citations: 19 cdnsciencepub.com
N Toshima, I Moritani - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
When tetraphenylcyclopentadienone in 2-propanol was irradiated with ultraviolet light under a slow steam of nitrogen, 2, 3-diphenyl-1H-cyclopenta[l]phenanthrene and 1-oxo-2, 3-…
Number of citations: 3 www.journal.csj.jp
X Zhang, L Han, N Zhu, Y Gao, Q Suo - Chemical Research in Chinese …, 2015 - Springer
The conjugate addition reactions of four organolithium reagents to 2,3,4,5-tetraphenylcyclopentadienone (tetracyclone) were investigated to reveal the reactivity of organolithium …
Number of citations: 4 link.springer.com
H Adams, NA Bailey, P Blenkiron… - Journal of the Chemical …, 1992 - pubs.rsc.org
Controlled pyrolysis of the reaction between [Ru3(CO)12] and tetracyclone (tetraphenylcyclopentadienone) in refluxing heptane gives a new complex with the empirical formula [Ru3(CO…
Number of citations: 3 pubs.rsc.org
O Grummitt, RS Klopper… - Journal of the American …, 1942 - ACS Publications
… tetraphenylcyclopentadienone nucleus of I is probably not hydrogenated since Dilthey has shown that tetraphenylcyclopentadienone … preparedfrom tetraphenylcyclopentadienone and …
Number of citations: 13 pubs.acs.org
J Tan, J Shen, J Huang, F Xie, X Liu, C Zhao, H Li… - Polymer, 2023 - Elsevier
Black polyimide shows growing demand in optoelectronic apparatus instead of yellow transparent polyimide. However, the most used black polyimide filled with carbon black suffers …
Number of citations: 0 www.sciencedirect.com
LE Harrington, JF Britten, M Casey… - European Journal of …, 2017 - Wiley Online Library
… Thermolysis and protonation of tetraphenylcyclopentadienone yield two isomeric rearrangement products. These observations are rationalized in terms of specific rotations about …

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